XP5

HDAC6 Gastric Cancer Antiproliferative

XP5 addresses the need for isoform-selective HDAC6 inhibition without class I HDAC confounding effects. This oral inhibitor (IC50=31 nM, SI=338 vs HDAC3) enables precise mechanistic studies in immunomodulation and cancer biology. - SI=338 for HDAC6/3: avoids pan-HDAC off-target transcriptional effects - 63% TGI at 50 mg/kg (B16-F10); suitable for chronic oral dosing & immunotherapy combinations - Superior to CAY10603 against HDACi-resistant YCC3/7 cells (IC50=0.16-2.31 μM) >98% purity. Standard global shipping.

Molecular Formula C19H25N3O5S
Molecular Weight 407.5 g/mol
Cat. No. B12423124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXP5
Molecular FormulaC19H25N3O5S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NC=C(S2)C(=O)NCCCCCCC(=O)NO)OC
InChIInChI=1S/C19H25N3O5S/c1-26-13-8-9-14(15(11-13)27-2)19-21-12-16(28-19)18(24)20-10-6-4-3-5-7-17(23)22-25/h8-9,11-12,25H,3-7,10H2,1-2H3,(H,20,24)(H,22,23)
InChIKeyKPMUSOQFDJSLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XP5: Selective HDAC6 Inhibitor


XP5 is a small-molecule inhibitor of Histone Deacetylase 6 (HDAC6), designed and synthesized as part of a 2-phenylthiazole analogue series [1]. It is characterized as a potent and orally active compound with an IC50 value of 31 nM against HDAC6 in enzymatic assays [1]. Its chemical structure (C19H25N3O5S, MW 407.48) and CAS number 2760511-91-7 are established .

Why XP5 Cannot Be Substituted


Generic substitution among HDAC6 inhibitors is not scientifically sound due to significant variations in their isoform selectivity profiles, enzymatic potency, and, critically, their distinct in vivo efficacy and safety outcomes. While many compounds in this class share the ability to inhibit HDAC6, their differential off-target activities, particularly against other HDAC isoforms like HDAC1, 2, and 3, can lead to divergent biological effects and therapeutic windows [1]. XP5's specific profile, characterized by a unique combination of potency, a defined selectivity index (SI=338 for HDAC6/3) [1], and robust oral in vivo antitumor activity, distinguishes it from analogs like CAY10603 and ACY-1215 . Direct head-to-head data presented below demonstrate these critical differences, underscoring the procurement risk of selecting an alternative based solely on class membership.

XP5 Comparative Evidence


Antiproliferative Activity in Resistant Gastric Cancer

XP5 demonstrates a quantifiably superior ability to inhibit the proliferation of HDAC inhibitor-resistant YCC3/7 gastric cancer cells compared to the established HDAC6 inhibitor CAY10603. This directly addresses a key limitation of existing HDAC6-targeted therapies in resistant cancer models [1].

HDAC6 Gastric Cancer Antiproliferative Drug Resistance

In Vivo Antitumor Efficacy in Melanoma

In a direct in vivo study, XP5 monotherapy at an oral dose of 50 mg/kg resulted in a significant 63% tumor growth inhibition (TGI) in a B16-F10 melanoma syngeneic mouse model, without apparent toxicity [1]. This quantitative in vivo benchmark is not reported for all HDAC6 inhibitors under identical conditions, providing a clear efficacy reference point.

HDAC6 Melanoma In Vivo Efficacy Tumor Growth Inhibition

HDAC6 Selectivity Profile

XP5 exhibits a high degree of selectivity for HDAC6 over other class I HDACs, a feature critical for minimizing off-target toxicity. Its selectivity index (SI) for HDAC6 over HDAC3 is reported as 338 [1]. This profile can be contextualized against the clinically-investigated HDAC6 inhibitor ACY-1215 (Ricolinostat), which demonstrates approximately 10-fold selectivity for HDAC6 over class I HDACs (HDAC1/2/3) [2].

HDAC6 Selectivity Isoform Profiling Off-Target Effects

Oral Bioactivity

XP5 is documented as an orally active compound, a crucial attribute that distinguishes it from many research-grade HDAC6 inhibitors which often require intraperitoneal or intravenous administration for in vivo studies [1]. This oral activity is validated by its significant in vivo antitumor efficacy (63% TGI) achieved via oral dosing in a melanoma model [1].

HDAC6 Oral Bioavailability In Vivo Pharmacology Melanoma

XP5 Research Applications


HDACi-Resistant Gastric Cancer Models

XP5 is ideally suited for studies focused on overcoming resistance to HDAC inhibitors. Its demonstrated superiority over CAY10603 in inhibiting the proliferation of HDACi-resistant YCC3/7 gastric cancer cells [1] makes it a critical tool for dissecting resistance mechanisms and evaluating combination therapies in this challenging cancer subtype.

Oral HDAC6 Inhibitor Syngeneic Models

The validated oral bioavailability and robust in vivo efficacy (63% TGI at 50 mg/kg) in a B16-F10 melanoma model [1] position XP5 as a strong candidate for preclinical studies requiring convenient oral dosing. It is particularly well-suited for chronic dosing regimens, combination immunotherapy studies (as demonstrated with anti-PD-L1), and studies where minimizing injection-related stress is paramount.

Selective HDAC6 Targeting

Given its high selectivity index (SI=338 for HDAC6 over HDAC3) [1], XP5 is an optimal choice for experiments designed to isolate the biological effects of HDAC6 inhibition from those of class I HDACs. This is especially relevant for dissecting the specific roles of HDAC6 in immunomodulation, aggresome formation, and cell motility without the confounding cytotoxicity or broad transcriptional changes associated with pan-HDAC or less selective HDAC6 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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